molecular formula C10H15N3O3 B3055455 Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate CAS No. 648408-64-4

Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate

Cat. No.: B3055455
CAS No.: 648408-64-4
M. Wt: 225.24 g/mol
InChI Key: GKMGQWGCESBWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate typically involves the reaction of ethyl oxalyl chloride with 1,3,5-trimethylpyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

  • Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propanoate
  • Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]butanoate
  • Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]pentanoate

Comparison: Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various biological assays. The presence of the ethoxy group and the specific substitution pattern on the pyrazole ring contribute to its unique chemical and biological properties.

Properties

IUPAC Name

ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-5-16-10(15)9(14)11-8-6(2)12-13(4)7(8)3/h5H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMGQWGCESBWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(N(N=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380427
Record name ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648408-64-4
Record name ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.